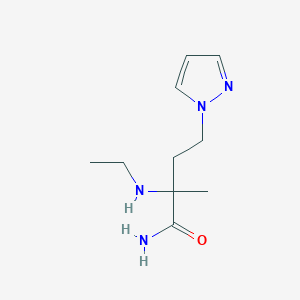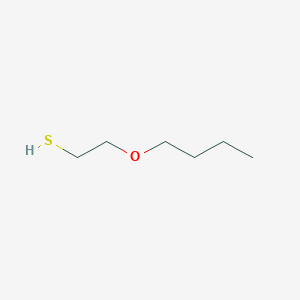
2-Chloro-1-(2-methoxy-4,5-dimethylphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(2-methoxy-4,5-dimethylphenyl)ethan-1-one is an organic compound that is useful in various fields of chemistry. It is characterized by the presence of a chloro group, a methoxy group, and two methyl groups attached to a phenyl ring, along with an ethanone moiety. This compound is often utilized in organic synthesis due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-methoxy-4,5-dimethylphenyl)ethan-1-one typically involves the chlorination of 1-(2-methoxy-4,5-dimethylphenyl)ethanone. This can be achieved through various methods, including the use of thionyl chloride or phosphorus pentachloride as chlorinating agents. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(2-methoxy-4,5-dimethylphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted ethanones with various functional groups.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced compounds.
Applications De Recherche Scientifique
2-Chloro-1-(2-methoxy-4,5-dimethylphenyl)ethan-1-one has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of advanced materials with specific properties.
Catalysis: The compound serves as a catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(2-methoxy-4,5-dimethylphenyl)ethan-1-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the methoxy and methyl groups influence the compound’s reactivity and stability. The ethanone moiety can undergo various transformations, contributing to the compound’s versatility in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,5-Dimethoxyphenyl)-2-chloroethanone: Similar structure but with different substitution patterns on the phenyl ring.
2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-one: Similar structure with different positions of the methoxy groups.
1-(2-Methoxy-4,5-dimethylphenyl)ethanone: Lacks the chloro group, leading to different reactivity.
Uniqueness
2-Chloro-1-(2-methoxy-4,5-dimethylphenyl)ethan-1-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industrial applications.
Propriétés
Formule moléculaire |
C11H13ClO2 |
|---|---|
Poids moléculaire |
212.67 g/mol |
Nom IUPAC |
2-chloro-1-(2-methoxy-4,5-dimethylphenyl)ethanone |
InChI |
InChI=1S/C11H13ClO2/c1-7-4-9(10(13)6-12)11(14-3)5-8(7)2/h4-5H,6H2,1-3H3 |
Clé InChI |
XWHFCJHZWJMXOY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)OC)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(4r,7r)-1-Azaspiro[3.5]nonan-7-ol](/img/structure/B13524432.png)




![2-{[(tert-butoxy)carbonyl][(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)methyl]amino}acetic acid](/img/structure/B13524454.png)
